molecular formula C11H15NO4 B15356569 Ethyl 2-(4-amino-3-methoxyphenoxy)acetate

Ethyl 2-(4-amino-3-methoxyphenoxy)acetate

Cat. No.: B15356569
M. Wt: 225.24 g/mol
InChI Key: CBEHUZHBAPUQAR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3-methoxyphenoxy)acetate is a chemical compound with the molecular formula C11H14NO4 It is a derivative of phenol and contains an amino group and a methoxy group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-amino-3-methoxyphenol and ethyl chloroacetate.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions to ensure complete conversion.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like halides or alkoxides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted phenol derivatives.

Scientific Research Applications

Ethyl 2-(4-amino-3-methoxyphenoxy)acetate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(4-amino-3-methoxyphenoxy)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(4-amino-3-methoxyphenoxy)acetate is structurally similar to other phenol derivatives, such as:

  • Ethyl 2-(4-methoxyphenoxy)acetate: Lacks the amino group.

  • Ethyl 2-(3-methoxy-4-hydroxyphenoxy)acetate: Contains a hydroxyl group instead of an amino group.

  • Ethyl 2-(4-amino-2-methoxyphenoxy)acetate: The methoxy group is on a different position on the benzene ring.

Uniqueness: The presence of both an amino and a methoxy group on the benzene ring makes this compound unique, as it can participate in a wider range of chemical reactions compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-(4-amino-3-methoxyphenoxy)acetate

InChI

InChI=1S/C11H15NO4/c1-3-15-11(13)7-16-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7,12H2,1-2H3

InChI Key

CBEHUZHBAPUQAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)N)OC

Origin of Product

United States

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